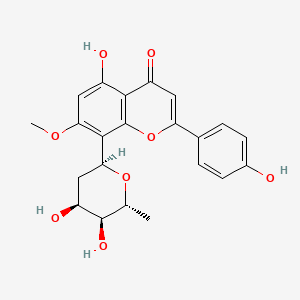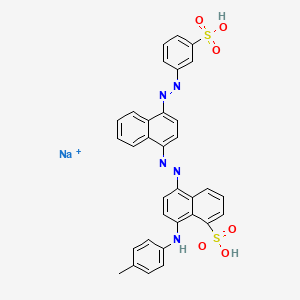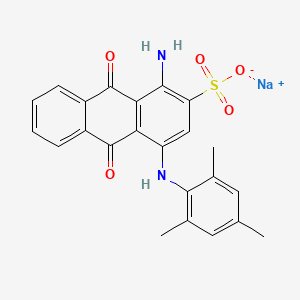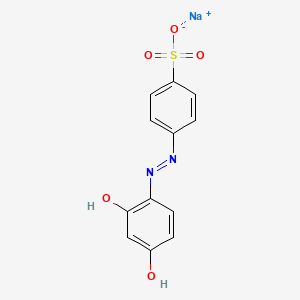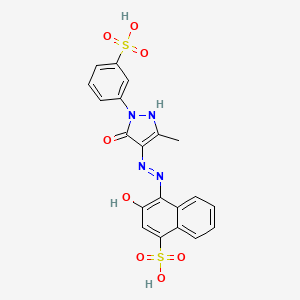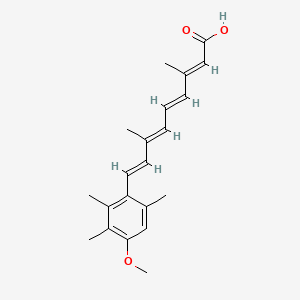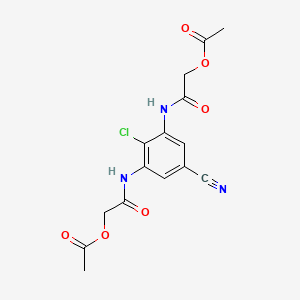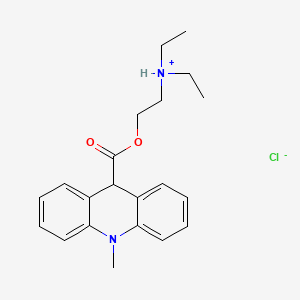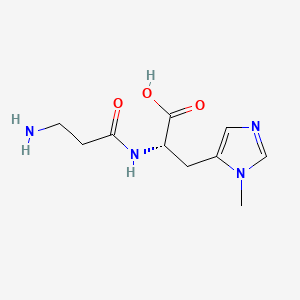
Anserine
Overview
Description
It is a derivative of carnosine, which has been methylated, making it more stable in serum and resistant to degradation . Anserine is found in the skeletal muscle and brain of mammals and birds . It is known for its neuroprotective effects and its ability to chelate copper and other transition metals .
Mechanism of Action
Target of Action
Anserine, a dipeptide containing β-alanine and 3-methylhistidine , is a derivative of carnosine . It is found in the skeletal muscle and brain of mammals and birds . This compound’s primary targets are copper ions, which it chelates . This chelation is a method used by antioxidants to protect their targets from oxidative stress .
Mode of Action
This compound interacts with its targets (copper ions) through chelation . This interaction prevents the copper ions from undergoing Fenton reactions with peroxides, thus protecting against oxidative stress . This compound also has a free N-terminal of histidine that protects against zinc-caused neurotoxicity and regulates the Arc pathway, where the Arc protein is used to produce dendrite protein for connecting nerve cells .
Biochemical Pathways
This compound is involved in several biochemical pathways. It plays a role in the Arc pathway, where it helps regulate the production of dendrite protein for connecting nerve cells . This compound also has antioxidant properties, helping to scavenge lipid peroxidation products .
Pharmacokinetics
This compound is well-absorbed in the body, and its degradation by serum carnosinase-1 is less pronounced compared to carnosine . This makes this compound more stable in serum and resistant to degradation . The plasma and urinary pharmacokinetic profile of this compound in healthy volunteers has been evaluated following different doses of this compound (4–10–20 mg/kg body weight) .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. This compound has been found to reduce memory loss in an animal model study of Alzheimer’s disease . It reduced glial inflammatory activity, particularly of astrocytes . This compound-treated mice had greater pericyte surface area, which was commensurate with improved memory .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary intake of this compound can impact its availability and function in the body . This compound is more prevalent in the diet of omnivores, with red meat (including beef) being a significant source . Therefore, diet can play a crucial role in determining the action and efficacy of this compound in the body.
Biochemical Analysis
Biochemical Properties
Anserine plays a crucial role in various biochemical reactions. It acts as an antioxidant, free radical scavenger, and pH buffer . This compound interacts with several biomolecules, including enzymes and proteins. For instance, it chelates copper and other transition metals, which helps in preventing oxidative stress by inhibiting Fenton reactions with peroxides . Additionally, this compound is more stable in serum and resistant to degradation compared to carnosine due to its methylation .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been shown to reduce glial inflammatory activity, particularly in astrocytes, and improve memory in animal models of Alzheimer’s disease . This compound also enhances antioxidant activity, preserving cellular homeostasis and protecting cell integrity . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and anti-inflammatory effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the activity of histone acetyltransferase p300, which plays a role in gene expression regulation . This compound also chelates copper and other transition metals, preventing oxidative stress . Additionally, it has been shown to regulate the PI3K-Akt pathway and coagulation via MYB, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and resistant to degradation, which contributes to its long-term effects on cellular function . Studies have shown that this compound can reduce hyperglycemia and plasma glucagon concentrations in hyperglycemic rats, indicating its potential long-term benefits . Elevated levels of this compound may also reflect incomplete protein digestion and malabsorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, intraperitoneal administration of 0.1 or 1 mg this compound to hyperglycemic rats reduced hyperglycemia and plasma glucagon concentrations . In another study, this compound supplementation at a dose of 1 g/day improved global cognitive function in animal models . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from carnosine by the enzyme carnosine-N-methyltransferase (CARNMT1), which transfers a methyl group onto carnosine . This compound also interacts with enzymes such as this compound synthetase and carnosine synthetase, playing a role in ATP-dependent pathways . Additionally, this compound has been shown to ameliorate purine metabolism abnormalities and alleviate inflammatory responses .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by the human small intestine and transported in the blood . This compound is also resistant to hydrolysis by carnosinase, which contributes to its stability and distribution in the body . Furthermore, this compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the skeletal muscle and brain of mammals and birds . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is crucial for its antioxidant and neuroprotective effects.
Preparation Methods
Anserine can be synthesized through various methods. One common synthetic route involves the use of creatinine benzene carnosine hydrochloride as a raw material . The process includes esterification protection, carbon acylation, methylation, and deprotection steps . This method is advantageous due to its use of cheap and easily available raw materials, good selectivity, high yield, and mild reaction conditions . Industrial production methods focus on optimizing these steps to ensure high purity and yield while maintaining environmental safety .
Chemical Reactions Analysis
Anserine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Anserine has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYIAHXIVFADCU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30973950 | |
| Record name | Anserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Anserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
584-85-0 | |
| Record name | Anserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30973950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-β-alanyl-3-methyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDQ4N37UGV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Anserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
226 - 228 °C | |
| Record name | Anserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






